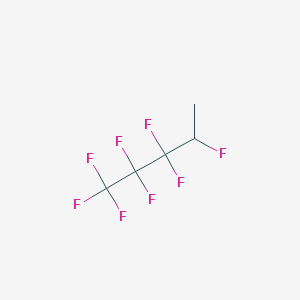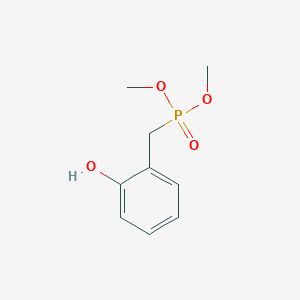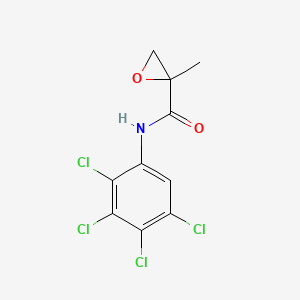
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrachlorophenyl group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4,5-tetrachlorophenylamine with an appropriate epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, diols, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. This reactivity is the basis for its potential therapeutic and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide: Unique due to its tetrachlorophenyl group and oxirane ring.
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylhydrazide: Contains a hydrazide group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrachlorophenyl group and an oxirane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
65925-86-2 |
|---|---|
Formule moléculaire |
C10H7Cl4NO2 |
Poids moléculaire |
315.0 g/mol |
Nom IUPAC |
2-methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H7Cl4NO2/c1-10(3-17-10)9(16)15-5-2-4(11)6(12)8(14)7(5)13/h2H,3H2,1H3,(H,15,16) |
Clé InChI |
UDLHREHAVGOTLE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


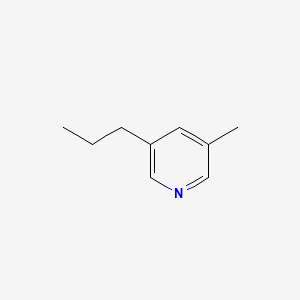

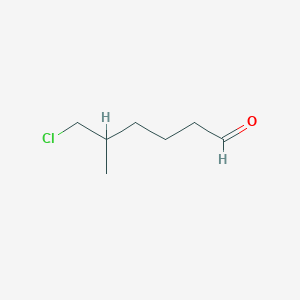

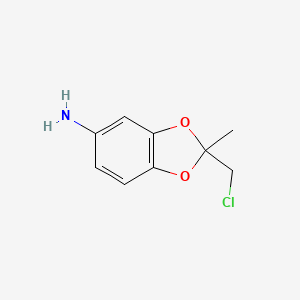
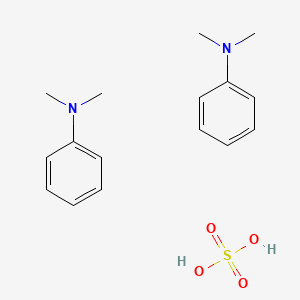



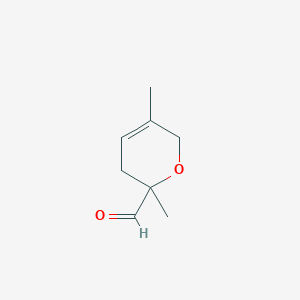
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
